Methyl 3-methyl-2-benzofurancarboxylate
Overview
Description
“Methyl 3-methyl-2-benzofurancarboxylate” is an organic compound with the molecular formula C11H10O3 . It is also known by several synonyms such as methyl 3-methylbenzofuran-2-carboxylate and 3-Methylbenzofuran-2-carboxylic acid methyl ester .
Synthesis Analysis
A series of benzofuran derivatives were synthesized and tested for the inhibition of growth of two pathogenic fungi, Cryptococcus neoformans and Aspergillus fumigatus . Antifungal activity drastically increased on converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate into its dibromo derivative .Molecular Structure Analysis
The molecular formula of “Methyl 3-methyl-2-benzofurancarboxylate” is C11H10O3 . Its average mass is 190.195 Da and its monoisotopic mass is 190.062988 Da .Physical And Chemical Properties Analysis
“Methyl 3-methyl-2-benzofurancarboxylate” is a colorless to pale yellow liquid. The molecular formula is C11H10O3 .Scientific Research Applications
Microwave-Assisted Preparation and Antimicrobial Activity
Methyl 3-methyl-2-benzofurancarboxylate derivatives have been synthesized using microwave-assisted conditions. These derivatives exhibit moderate to significant antimicrobial properties. Their inhibition of the growth of antibiotic-susceptible standards and clinically isolated strains of bacteria and fungi, including Gram-positive and Gram-negative bacteria, yeasts, and human fungal pathogens, is notable. This highlights their potential use in developing new antimicrobial agents (Ostrowska et al., 2013).
Potential in Cancer Research
Studies on derivatives of 2- and 3-benzofurancarboxylic acids, which include methyl 3-methyl-2-benzofurancarboxylate, have shown significant cytotoxic activities against human cancer cell lines. This research, conducted at the National Cancer Institute, Bethesda, USA, suggests these compounds could play a role in the development of new anticancer drugs (Kossakowski et al., 2005).
Synthesis from o-Allylphenols
Methyl 3-methyl-2-benzofurancarboxylate can be synthesized from o-allylphenols. This method involves a series of reactions, including the use of benzenesulfenyl chloride and sodium bicarbonate, demonstrating the versatility and potential for various synthetic applications in chemical research (Yodo & Harada, 1989).
Inhibition of Cholinesterase Activity
Benzofuran-based compounds, including methyl 3-methyl-2-benzofurancarboxylate derivatives, have shown potential in inhibiting cholinesterase activity, beta-amyloid aggregation, and Aβ neurotoxicity. These properties are particularly relevant in the context of Alzheimer's disease research, suggesting a role in developing multifunctional drugs for this condition (Rizzo et al., 2008).
Future Directions
properties
IUPAC Name |
methyl 3-methyl-1-benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-8-5-3-4-6-9(8)14-10(7)11(12)13-2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUOTQOUAMXGLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174830 | |
Record name | Methyl 3-methyl-2-benzofurancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-2-benzofurancarboxylate | |
CAS RN |
2076-36-0 | |
Record name | Methyl 3-methyl-2-benzofurancarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2076-36-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-methyl-2-benzofurancarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002076360 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-methyl-2-benzofurancarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40174830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-methyl-2-benzofurancarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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